exemestane-17-O-glucuronide

Pharmacogenomics UGT2B17 deletion polymorphism Enzyme kinetics

Quantifying UGT2B17-mediated interindividual variability in exemestane metabolism requires a reference standard that exclusively captures this enzymatic pathway. Generic glucuronide conjugates cannot substitute for Exemestane-17-O-glucuronide, the only terminal biomarker formed predominantly by UGT2B17-an enzyme subject to a high-frequency deletion polymorphism (null genotype in ~72% of Asians). • Validated LC-MS/MS MRM transition (m/z 475 > 281) with linear range 0.2-15.0 ng/mL (r² >0.998). • 14- to 36-fold glucuronidation capacity difference between UGT2B17 genotype groups. • FDA UNII-validated (L742P1D49E); >95% HPLC purity; cold-chain shipping available.

Molecular Formula C26H34O8
Molecular Weight 474.5 g/mol
CAS No. 2268001-09-6
Cat. No. B15193216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexemestane-17-O-glucuronide
CAS2268001-09-6
Molecular FormulaC26H34O8
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CC(=C)C5=CC(=O)C=CC35C
InChIInChI=1S/C26H34O8/c1-12-10-14-15-4-5-18(33-24-21(30)19(28)20(29)22(34-24)23(31)32)26(15,3)9-7-16(14)25(2)8-6-13(27)11-17(12)25/h6,8,11,14-16,18-22,24,28-30H,1,4-5,7,9-10H2,2-3H3,(H,31,32)/t14-,15-,16-,18-,19-,20-,21+,22-,24+,25+,26-/m0/s1
InChIKeyXCZFLDRSNZFAQL-VPHACUKXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exemestane-17-O-glucuronide Standard for PK and Pharmacogenetics


Exemestane-17-O-glucuronide (Exe17-O-glu; C₂₆H₃₄O₈; MW 474.54) is the major inactive Phase II glucuronide conjugate of 17β-dihydroexemestane (17β-DHE), the active reduced metabolite of the steroidal aromatase inhibitor exemestane [1]. This compound serves as the terminal excretion product of a critical metabolic pathway: exemestane undergoes reduction to 17β-DHE (which retains anti-aromatase activity comparable to the parent drug), followed by UGT-mediated glucuronidation at the 17-O position to yield this conjugate, which is subsequently eliminated [2]. As an authenticated reference standard with validated FDA UNII L742P1D49E, it is essential for LC-MS/MS method development, therapeutic drug monitoring, and pharmacogenetic investigations of UGT2B17-mediated interindividual variability in exemestane metabolism [3].

1
Bioanalytical LC-MS/MS Workflow
Authenticated reference standard for quantifying exemestane glucuronide in human plasma research matrices using validated MRM methods.
2
Pharmacogenetic Probe Research
Enables UGT2B17 genotype-stratified analysis; the conjugate formation is predominantly driven by UGT2B17, supporting functional probe studies.
3
Metabolism and Disposition Research
Terminal metabolite standard for investigating exemestane elimination pathways and Phase II glucuronidation in vitro and in PK research.

Why Exemestane-17-O-glucuronide Cannot Be Substituted


Generic substitution with structurally similar glucuronide conjugates or other exemestane metabolites is scientifically invalid due to the compound's unique enzymatic specificity and functional irreplaceability as a terminal biomarker. Exemestane-17-O-glucuronide is formed predominantly by UGT2B17, an enzyme subject to a high-frequency copy number variation (deletion polymorphism) that produces a 14-fold to 36-fold difference in glucuronidation capacity between genotype groups, with UGT2B17 null genotype occurring in approximately 72% of Asian populations [1]. No other exemestane metabolite—including 17β-DHE, 6-hydroxymethylexemestane, or cysteine conjugates—carries this UGT2B17-dependent formation signature, meaning that only this specific conjugate can serve as a probe for UGT2B17 functional status and as a validated pharmacogenetic biomarker [2]. Furthermore, the compound's distinct LC-MS/MS mass transition (m/z 475 > 281) and chromatographic behavior under validated bioanalytical conditions are compound-specific; substituting an unauthenticated or structurally analogous reference material would invalidate method accuracy, precision, and regulatory compliance in pharmacokinetic studies [3].

UGT2B17-specific formation signature
Only this conjugate carries the UGT2B17-dependent pharmacogenetic profile; alternative exemestane metabolites (e.g., 6-hydroxymethyl or cysteine conjugates) lack this isoform selectivity and cannot serve as UGT2B17 functional probes.
Unique mass transition and chromatographic behavior
The validated MRM transition (m/z 475 > 281) is compound-specific. Using unauthenticated or structurally analogous reference materials may shift retention, alter ion ratios, and compromise method accuracy in bioanalytical research.
Identity and purity documentation
Non-certified standards may lack authenticated FDA UNII, documented purity, or established lot-to-lot consistency, limiting cross-study comparability and method transfer confidence.

Exemestane-17-O-glucuronide: Quantitative Differentiation


UGT Isoform Specificity for Glucuronide Formation

In vitro glucuronidation assays using UGT-overexpressing cell homogenates demonstrate that UGT2B17 is the predominant enzyme catalyzing exemestane-17-O-glucuronide formation, exhibiting a 17-fold higher catalytic efficiency (Vmax/KM) compared with UGT1A4, the only other high-expression hepatic UGT showing measurable activity against 17β-dihydroexemestane [1]. This differential efficiency establishes UGT2B17 as the rate-limiting enzyme for this metabolic step, providing a mechanistic basis for the compound's use as a functional probe of UGT2B17 activity.

UGT isoform specificity
Head-to-head
17-fold higher Vmax/KM for UGT2B17 vs UGT1A4
Supports UGT2B17-selective probe research; no other metabolite demonstrates this isoform preference.
In vitro UGT-overexpressing homogenates; 17-dihydroexemestane substrate.
Pharmacogenomics UGT2B17 deletion polymorphism Enzyme kinetics

UGT2B17 Genotype-Dependent Glucuronidation Capacity

In a panel of 110 human liver microsome (HLM) specimens stratified by UGT2B17 genotype, the rate of exemestane-17-O-glucuronide formation was significantly decreased by 14-fold (P<0.001) in HLMs exhibiting the UGT2B17(*2/*2) homozygous deletion genotype compared with wild-type UGT2B17(*1/*1) HLMs. Additionally, a 36-fold lower Vmax/KM (P=0.023) was observed in UGT2B17(*2/*2) versus UGT2B17(*1/*1) HLMs [1]. A significant correlation (P<0.0001, R²=0.72) was observed between HLM exemestane-17-O-glucuronide formation and hepatic UGT2B17 mRNA expression, confirming genotype-phenotype concordance.

Genotype-dependent capacity
Head-to-head
14-fold lower formation rate; 36-fold lower Vmax/KM in UGT2B17(*2/*2) vs wild-type HLM
Supports UGT2B17 genotype stratification; one of the largest known pharmacogenetic differences in Phase II metabolism.
n=110 human liver microsomes; genotyping by real-time PCR.
Human liver microsomes Pharmacogenetics UGT2B17 deletion

In Vivo Inactivation of Active Metabolite

In a validated LC-MS/MS pharmacokinetic study of breast cancer patients receiving exemestane 25 mg daily orally, analysis of a representative patient at steady state revealed that 20.7% of circulating exemestane was converted into the active metabolite 17β-dihydroexemestane, and 29.0% of this active metabolite was subsequently inactivated as exemestane-17-O-glucuronide (17β-dihydroexemestane-17-O-β-D-glucuronide) at 24 hours post-ingestion [1]. The assay demonstrated linear ranges of 0.2-15.0 ng/mL for the glucuronide conjugate with a coefficient of determination (r²) >0.998, precision (CV) ≤9.5%, and accuracy ranging from 92.0% to 103.2% [1].

In vivo inactivation
Class-level
29.0% of active 17β-DHE converted to glucuronide at steady state (24 h post-dose)
Supports exposure-metabolite relationship interpretation in PK research.
Breast cancer patients; LC-MS/MS MRM 475>281; r²>0.998.
Clinical pharmacokinetics Metabolic conversion ratio Therapeutic drug monitoring

Plasma Glucuronide Levels by UGT2B17 Genotype

In a clinical study of 96 subjects receiving exemestane, plasma levels of exemestane-17-O-glucuronide (17β-DHE-Gluc) were decreased by 29-fold (P<0.0001) in subjects homozygous for the UGT2B17(*2/*2) null allele compared with subjects possessing the UGT2B17(*1/*1) wild-type genotype [1]. Genotype frequencies in an Asian metastatic breast cancer cohort (n=64) were reported as 72% for UGT2B17(*2/*2) null, 26% heterozygous, and 2% wild-type, underscoring the population-scale relevance of this biomarker [2].

Plasma levels by genotype
Head-to-head
29-fold lower plasma glucuronide in UGT2B17(*2/*2) vs wild-type subjects
Supports UGT2B17 pharmacogenetic biomarker research; essential for genotype-stratified analysis.
Human subjects, exemestane 25 mg daily; steady-state sampling.
Population pharmacokinetics UGT2B17 pharmacogenetics Biomarker stratification

Validated LC-MS/MS Method for Quantitation

A fully validated LC-MS/MS method for the simultaneous determination of exemestane, 17β-dihydroexemestane, and exemestane-17-O-glucuronide in human plasma has been established and published [1]. The method employs multiple reaction monitoring (MRM) with the specific mass transition m/z 475 > 281 for exemestane-17-O-glucuronide. Validation parameters include: linear range 0.2-15.0 ng/mL with r² >0.998; intra- and inter-day precision (CV) ≤9.5%; accuracy range 92.0-103.2%. The corresponding deuterated internal standard (17β-dihydroexemestane-17-O-β-D-glucuronide-d3, MRM m/z 478 > 284) provides robust matrix effect correction [1].

LC-MS/MS validation
Method context
Linear range 0.2–15.0 ng/mL; CV ≤9.5%; accuracy 92.0–103.2%
Supports method transfer and cross-study comparability in bioanalytical research.
API 4000 MS; C18 column; deuterated IS (d3) for matrix-effect correction.
LC-MS/MS method validation Bioanalysis Reference standard

Exemestane-17-O-glucuronide Research Applications


Genotype-Guided Dosing Studies

Exemestane-17-O-glucuronide serves as the definitive plasma biomarker for UGT2B17 functional status in clinical pharmacogenetic studies. Given the 29-fold reduction in circulating glucuronide levels in UGT2B17 null individuals [1] and the 14- to 36-fold difference in glucuronidation capacity between genotype groups in human liver microsomes [2], this reference standard is essential for quantifying interindividual variability in exemestane metabolism. Procurement of authenticated material enables accurate stratification of patients by UGT2B17 activity, supporting prospective trials investigating whether UGT2B17 null patients (≈72% of Asians, ≈12% of Caucasians) require exemestane dose adjustment due to impaired inactivation of the active 17β-DHE metabolite.

Regulated Bioanalysis and TDM

The validated LC-MS/MS method for simultaneous quantitation of exemestane, 17β-DHE, and exemestane-17-O-glucuronide [1] provides a regulatory-ready framework for therapeutic drug monitoring in breast cancer patients. The compound's defined MRM transition (m/z 475 > 281) and validated linear range (0.2-15.0 ng/mL, r² >0.998) make it the required reference standard for any laboratory implementing this method. Procurement of the deuterated internal standard (17β-dihydroexemestane-17-O-β-D-glucuronide-d3) is equally critical for accurate matrix effect correction. Applications include: clinical TDM protocols, bioequivalence studies of generic exemestane formulations, and pharmacovigilance investigations of exposure-response relationships.

Metabolic Fate and Excretion Studies

Exemestane-17-O-glucuronide is an indispensable analytical standard for comprehensive metabolic profiling of exemestane disposition. While cysteine conjugates predominate in urine (≈77% of urinary metabolites), exemestane-17-O-glucuronide is a major circulating metabolite in plasma, with levels comparable to cysteine conjugates [1]. Quantitation of this glucuronide is required to fully account for the 29.0% inactivation fraction of active 17β-DHE [2]. Procurement enables: (1) complete mass balance studies of exemestane elimination, (2) investigation of drug-drug interactions affecting UGT2B17-mediated glucuronidation, and (3) assessment of hepatic impairment effects on exemestane clearance via Phase II pathways.

UGT2B17 Activity Assays & Drug Interaction Screening

As the exclusive glucuronide product of UGT2B17-mediated conjugation of 17β-DHE, exemestane-17-O-glucuronide is the required reference standard for any in vitro assay quantifying UGT2B17 enzyme activity. The 17-fold higher catalytic efficiency of UGT2B17 versus UGT1A4 [1] establishes this compound as a highly selective probe for UGT2B17 function. Applications include: (1) screening of potential UGT2B17 inhibitors among co-administered drugs (e.g., NSAIDs, anticonvulsants), (2) recombinant UGT2B17 enzyme activity validation in drug metabolism contract research organizations, and (3) characterization of novel UGT2B17 genetic variants identified through pharmacogenomic sequencing.

Application
Selection Property
Validation Focus
UGT2B17 Pharmacogenetic Research
Authenticated glucuronide standard; UGT2B17 probe specificity
Genotype-stratified glucuronide levels; in vitro catalytic efficiency context
PK Bioanalytical Method Transfer
Defined MRM transition standard; documented accuracy and precision
Cross-study reproducibility; matrix-effect correction assessment
Exemestane Disposition Profiling
Terminal metabolite reference; inactivation fraction quantification
Mass balance and elimination pathway studies; Phase II metabolism assessment
UGT2B17 Functional Probe Research
Highly selective UGT2B17 probe; isoform specificity data
Enzyme inhibition screening; recombinant UGT2B17 assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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